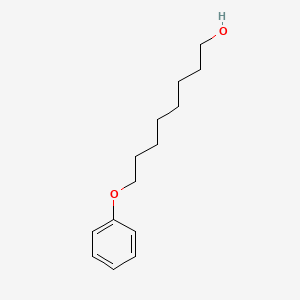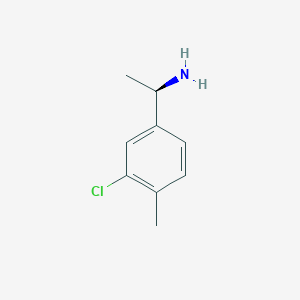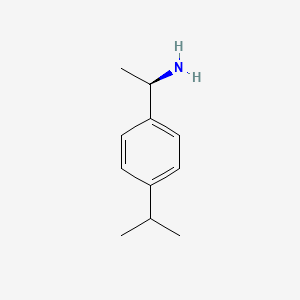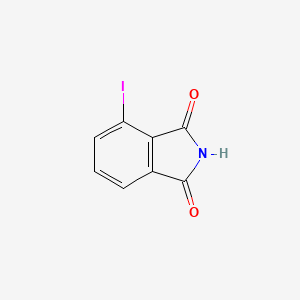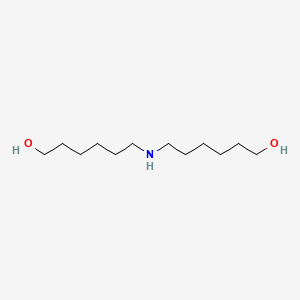
6,6'-Azanediylbis(hexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Azanediylbis(hexan-1-ol) is a chemical compound with the molecular formula C12H27NO2. It is a bifunctional molecule containing both amine and alcohol functional groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,6’-Azanediylbis(hexan-1-ol) can be synthesized through a multi-step process involving the reaction of hexan-1-ol with an amine source. One common method involves the reductive amination of hexan-1-al with hexan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 6,6’-Azanediylbis(hexan-1-ol) often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Azanediylbis(hexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Hexanoic acid, hexanal.
Reduction: Hexylamine.
Substitution: Hexyl chloride.
Applications De Recherche Scientifique
6,6’-Azanediylbis(hexan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,6’-Azanediylbis(hexan-1-ol) involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the hydroxyl groups can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexan-1-ol: A primary alcohol with similar reactivity but lacks the amine group.
Hexan-1-amine: A primary amine with similar reactivity but lacks the hydroxyl groups.
6-Aminohexan-1-ol: Contains both amine and hydroxyl groups but differs in the position of the functional groups.
Uniqueness
6,6’-Azanediylbis(hexan-1-ol) is unique due to the presence of both amine and hydroxyl groups at the terminal positions of the hexane chain. This bifunctionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
85652-29-5 |
|---|---|
Formule moléculaire |
C12H27NO2 |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
6-(6-hydroxyhexylamino)hexan-1-ol |
InChI |
InChI=1S/C12H27NO2/c14-11-7-3-1-5-9-13-10-6-2-4-8-12-15/h13-15H,1-12H2 |
Clé InChI |
NGDBBKWQCDEKEA-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCNCCCCCCO |
SMILES canonique |
C(CCCO)CCNCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


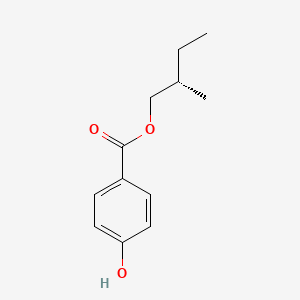
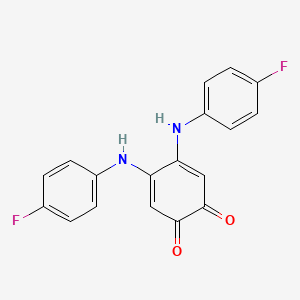
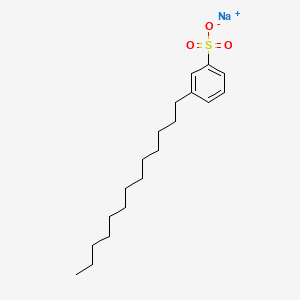
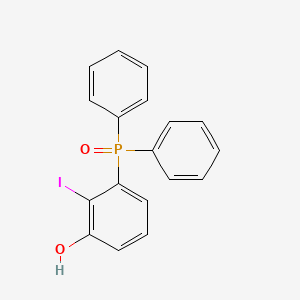
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3194613.png)
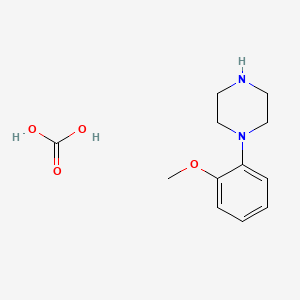
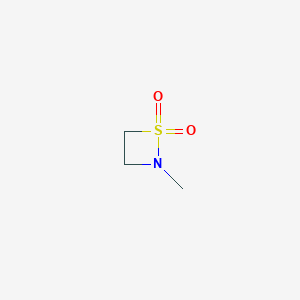

![2,5-Pyrrolidinedione, 1-[[(4-methyl-1-piperazinyl)acetyl]oxy]-](/img/structure/B3194645.png)
